molecular formula C9H14O B1606958 3-Propylcyclohex-2-en-1-one CAS No. 6328-24-1

3-Propylcyclohex-2-en-1-one

Cat. No. B1606958
CAS RN: 6328-24-1
M. Wt: 138.21 g/mol
InChI Key: PTKLGNSTURMLTG-UHFFFAOYSA-N
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Description

“3-Propylcyclohex-2-en-1-one” is a cyclic ketone that belongs to the class of alpha, beta-unsaturated ketones . It has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol . The IUPAC name for this compound is 3-propylcyclohex-2-en-1-one .


Synthesis Analysis

While specific synthesis methods for “3-Propylcyclohex-2-en-1-one” were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, a chemoenzymatic synthesis of both enantiomers of the pharmacologically interesting 4-hydroxycyclohex-2-en-1-one in three steps starting from 3-methoxycyclohex-2-en-1-one has been described .


Molecular Structure Analysis

The molecular structure of “3-Propylcyclohex-2-en-1-one” can be represented by the InChI string: InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h7H,2-6H2,1H3 . This compound has a complexity of 156 and a topological polar surface area of 17.1 Ų .


Physical And Chemical Properties Analysis

“3-Propylcyclohex-2-en-1-one” has a molecular weight of 138.21 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Photocycloaddition Reactions

3-Propylcyclohex-2-en-1-one has been utilized in photocycloaddition reactions, where it undergoes selective photocycloaddition to the C–C triple bond of specific compounds, resulting in the formation of diacylcyclobutene derivatives. This reaction pathway highlights the compound's reactivity under light-induced conditions, offering a route to complex cyclic structures which can be valuable in the synthesis of various organic compounds (Ferrer & Margaretha, 2001).

Catalytic Cyclization Reactions

In another example of its applicability, 3-Propylcyclohex-2-en-1-one derivatives have been involved in palladium-catalyzed three-component cyclization reactions. These reactions lead to the synthesis of complex molecules like 2-anilinohydroisoindoline-1,3-diones under specific conditions, demonstrating the versatility of 3-Propylcyclohex-2-en-1-one in facilitating catalytic transformations that form bicyclic structures with potential pharmaceutical applications (Yoon & Cho, 2015).

Cycloisomerization Reactions

The compound also finds its application in cycloisomerization reactions, where hydroxylated enynes, when exposed to catalytic amounts of platinum or gold compounds, undergo selective rearrangement to form bicyclo[3.1.0]hexan-3-one derivatives. This transformation is integral in the synthesis of natural products and demonstrates the role of 3-Propylcyclohex-2-en-1-one in facilitating key steps in organic synthesis and natural product synthesis (Mamane et al., 2004).

Enzymatic Desymmetric Reduction

Additionally, 3-Propylcyclohex-2-en-1-one derivatives have been used as substrates in enzymatic desymmetric reduction to yield single stereoisomers of complex organic compounds. This application underscores the potential of 3-Propylcyclohex-2-en-1-one in chiral synthesis, enabling the preparation of enantiomerically pure compounds which are crucial in the development of pharmaceuticals and bioactive molecules (Zhu et al., 2021).

Safety And Hazards

Specific safety and hazard information for “3-Propylcyclohex-2-en-1-one” was not found in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for the compound .

properties

IUPAC Name

3-propylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKLGNSTURMLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286062
Record name 3-propylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylcyclohex-2-en-1-one

CAS RN

6328-24-1
Record name 3-Propyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6328-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 43651
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC43651
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43651
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-propylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Alvarenga, SE Payer, P Petermeier, C Kohlfuerst… - ACS …, 2019 - ACS Publications
… The structure of 3-propylcyclohex-2-en-1-one was assigned to the peak at 5.9 min on the basis of comparison of its MS spectrum with spectral data reported in the literature, while the …
Number of citations: 18 pubs.acs.org
M Yu - 2011 - search.proquest.com
Addition of guanidine to a 6-methylhexahydroindenone in MeOH at reflux afforded 7-epineoptilocaulin. A similar reaction with a 6-propylhexahydroindenone afforded netamine E. MnO …
Number of citations: 0 search.proquest.com

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